Thiaminmonophosphatchlorid-Dihydrat

Übersicht

Beschreibung

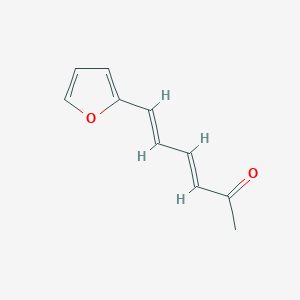

Thiamine dihydrogen phosphate ester. The monophosphate ester of thiamine. Synonyms: monophosphothiamine; vitamin B1 monophosphate.

Wissenschaftliche Forschungsanwendungen

Biochemische Forschung

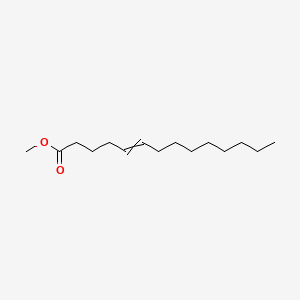

Thiaminmonophosphatchlorid-Dihydrat wird häufig in der biochemischen Forschung eingesetzt, da es als Coenzym in verschiedenen enzymatischen Reaktionen eine Rolle spielt. Es ist am Stoffwechsel von Zuckern und Aminosäuren beteiligt, was es zu einem wichtigen Bestandteil in Studien zu diesen biochemischen Stoffwechselwegen macht {svg_1}.

Ernährungswissenschaftliche Studien

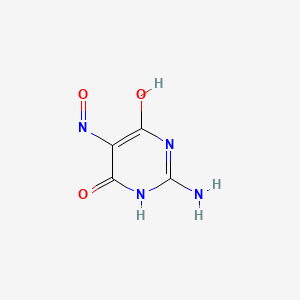

Als eine Form von Vitamin B1 ist this compound für eine angemessene Ernährung unerlässlich. Es wird in Ernährungswissenschaftlichen Studien verwendet, um die Auswirkungen eines Vitamin-B1-Mangels und die Rolle dieses Vitamins bei der Erhaltung der Gesundheit zu verstehen {svg_2}.

Neurologische Forschung

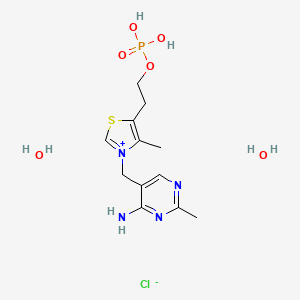

This compound spielt eine wichtige Rolle für die Funktion des Nervensystems. Es wird in der neurologischen Forschung verwendet, um Erkrankungen wie das Wernicke-Korsakoff-Syndrom zu untersuchen, das mit einem Thiaminmangel verbunden ist {svg_3}.

Pharmazeutische Anwendungen

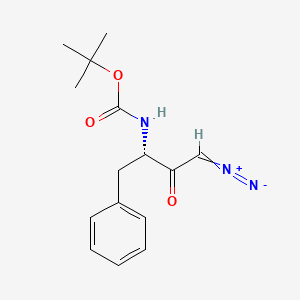

In der pharmazeutischen Industrie wird this compound bei der Formulierung von Nahrungsergänzungsmitteln und Medikamenten eingesetzt, die zur Behandlung von Thiaminmangel bestimmt sind {svg_4}.

Landwirtschaftliche Forschung

This compound wird in der landwirtschaftlichen Forschung eingesetzt, um seine Auswirkungen auf das Pflanzenwachstum und die Pflanzenentwicklung zu untersuchen. Es ist besonders wichtig in Studien zum Thema Pflanzenresistenz gegen Stressbedingungen {svg_5}.

Standard in der Hochleistungsflüssigkeitschromatographie (HPLC)

This compound wurde als Standard in der Hochleistungsflüssigkeitschromatographie (HPLC) verwendet, um Thiamin in Pflanzenexsudaten zu quantifizieren und seine Reinheit zu bewerten {svg_6} {svg_7}.

Wirkmechanismus

Target of Action

Thiamine monophosphate chloride dihydrate, also known as Thiamine phosphate, primarily targets thiamine-phosphate kinase (EC 2.7.4.16) . This enzyme plays a crucial role in the metabolism of thiamine, a vitamin essential for normal growth and development .

Mode of Action

Thiamine phosphate acts as a substrate for thiamine-phosphate kinase . It is thought that the mechanism of action of thiamine on endothelial cells is related to a reduction in intracellular protein glycation by redirecting the glycolytic flux . The active forms of thiamine are phosphorylated thiamine derivatives .

Biochemical Pathways

Thiamine phosphate is a precursor of thiamine pyrophosphate (TPP) . TPP is a coenzyme involved in the catabolism of sugars and amino acids . It plays a key role in intracellular glucose metabolism . Thiamine phosphate acts as an intermediate in the hydrolysis of thiamine pyrophosphate to thiamine .

Pharmacokinetics

It is known that thiamine cannot be stored in the body; once absorbed, the vitamin is concentrated in muscle tissue .

Result of Action

The action of thiamine phosphate helps the body convert carbohydrates and fat into energy . It is essential for normal growth and development and helps to maintain proper functioning of the heart and the nervous and digestive systems .

Action Environment

The stability and efficacy of thiamine phosphate can be influenced by environmental factors. For instance, it is stable in acidic environments but can decompose under alkaline conditions . The storage temperature also affects its stability, with a recommended storage temperature of 2-8°C .

Biochemische Analyse

Biochemical Properties

Thiamine phosphate serves as a cofactor for several enzymes involved in carbohydrate metabolism, including transketolase, α-ketoglutarate dehydrogenase, pyruvate dehydrogenase, and branched chain α-keto acid dehydrogenase . These enzymes are involved in pathways that allow for the production of ATP, NADPH, and ribose-5-phosphate, which are critical for generating cellular energy and downstream production of amino acids, nucleic acids, and fatty acids .

Cellular Effects

Thiamine phosphate is critical for cellular function. It influences cell function by acting as a coenzyme for key enzymes in glucose metabolism . It plays a vital role in glucose metabolism as the coenzyme for three key enzymes: pyruvate dehydrogenase complex (PDHC) and α-ketoglutarate dehydrogenase complex (KGDHC) in the Krebs cycle and transketolase (TK) in the pentose phosphate pathway .

Molecular Mechanism

Thiamine phosphate exerts its effects at the molecular level through its active involvement in several biochemical reactions. The most commonly involved part of the thiamine phosphate molecule in reactions is the thiazole ring, which contains nitrogen and sulfur. The C2 of this ring is capable of acting as an acid by donating its proton and forming a carbanion .

Temporal Effects in Laboratory Settings

Thiamine phosphate is stable in laboratory settings. The effects of thiamine phosphate on cellular function can change over time. For example, thiamine phosphate is essential for the α-oxidation of phytanic acid and 2-hydroxy straight chain fatty acids .

Dosage Effects in Animal Models

The effects of thiamine phosphate vary with different dosages in animal models. For instance, thiamine phosphate has been shown to increase the proliferation and migration of hepatocellular carcinoma cells in a dose-dependent manner .

Metabolic Pathways

Thiamine phosphate is involved in several metabolic pathways, including the pentose phosphate pathway, the link between glycolysis and the citric acid cycle, and the citric acid cycle itself . It interacts with enzymes such as transketolase, α-ketoglutarate dehydrogenase, pyruvate dehydrogenase, and branched chain α-keto acid dehydrogenase .

Transport and Distribution

Thiamine phosphate is transported into cells by two carriers, THTR1 and THTR2 . It is synthesized in the cytosol and is required in the cytosol for the activity of transketolase and in the mitochondria for the activity of pyruvate-, oxoglutarate- and branched chain keto acid dehydrogenases .

Subcellular Localization

Thiamine phosphate is found in various subcellular locations, including the cytosol, mitochondria, and peroxisomes . Its localization to specific compartments or organelles is crucial for its activity or function.

Eigenschaften

IUPAC Name |

2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl dihydrogen phosphate;chloride;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N4O4PS.ClH.2H2O/c1-8-11(3-4-20-21(17,18)19)22-7-16(8)6-10-5-14-9(2)15-12(10)13;;;/h5,7H,3-4,6H2,1-2H3,(H3-,13,14,15,17,18,19);1H;2*1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FANVXQCOBPOPEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOP(=O)(O)O.O.O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22ClN4O6PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501036039 | |

| Record name | Thiamine monophosphate chloride dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501036039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

273724-21-3 | |

| Record name | Monophosphothiamine dihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0273724213 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiamine monophosphate chloride dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501036039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thiamine monophosphate chloride dihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MONOPHOSPHOTHIAMINE DIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J75F6GA5EP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(1,3-Dihydro-5,6-dimethoxy-1-oxo-2H-indenylidene)methyl]-1-(phenylmethyl)-pyridinium Bromide](/img/new.no-structure.jpg)

![4-[(Z)-2-Methoxyvinyl]pyridine](/img/structure/B1142137.png)

![(3S)-3-[(2R,3R,4S,5R,6R)-6-(acetyloxymethyl)-3-hydroxy-4-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyl-5-[(1S)-1-propanoyloxyethyl]oxan-2-yl]oxy-5-[(Z)-2-isothiocyanatobut-2-enoyl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid](/img/structure/B1142140.png)

![Sodium;4-[2-[2-[2-chloro-3-[2-[3,3-dimethyl-1-(4-sulfonatobutyl)indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate](/img/structure/B1142146.png)

![Dichloro [(R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphathyl] ruthenium(II)](/img/structure/B1142154.png)